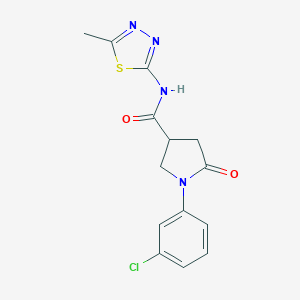
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a thiadiazole derivative and has been studied for its potential applications in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been proposed that this compound may interfere with cellular signaling pathways, leading to its observed anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. Studies have reported that this compound possesses potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to exhibit significant anticancer activity, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, making it an attractive candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, highlighting the need for careful dose optimization in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential toxicity and safety of this compound are needed to facilitate its translation into clinical use.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 5-methyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-chloro-1-phenylpropan-1-one to form the final product.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug development. Several studies have reported that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer activities. Moreover, it has been shown to possess potent inhibitory effects against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Propiedades
Fórmula molecular |
C14H13ClN4O2S |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-17-18-14(22-8)16-13(21)9-5-12(20)19(7-9)11-4-2-3-10(15)6-11/h2-4,6,9H,5,7H2,1H3,(H,16,18,21) |
Clave InChI |
USZJYBRZRCJZOG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277357.png)


![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)

![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)